(+)-Vestitol

概要

説明

(+)-Vestitol is a naturally occurring isoflavonoid compound found in various plants, including legumes and certain medicinal herbs. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Vestitol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of chalcones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts to form the isoflavonoid structure. The reaction conditions often require controlled temperatures and specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound, reducing the reliance on natural plant extraction.

化学反応の分析

Types of Reactions

(+)-Vestitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the isoflavonoid structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

科学的研究の応用

Anti-Inflammatory Applications

Mechanism of Action

(+)-Vestitol exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. It has been shown to modulate the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in the inflammatory response.

Case Studies

- A study demonstrated that this compound reduced nitric oxide (NO) production and inflammatory cytokines like IL-1β and GM-CSF in peritoneal macrophages stimulated with lipopolysaccharide. This effect was achieved without compromising cell viability, indicating its potential as a therapeutic agent for inflammatory diseases .

- Another investigation found that this compound inhibited neutrophil migration induced by various inflammatory stimuli, suggesting its utility in treating conditions characterized by excessive inflammation .

Antimicrobial Properties

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogenic microorganisms. Its effectiveness against various bacterial strains has been documented.

Case Studies

- Research indicated that this compound displayed significant antibacterial activity against Streptococcus mutans, a primary pathogen involved in dental caries. In vitro studies showed that it impaired biofilm formation and reduced virulence factor expression .

- A comprehensive analysis highlighted the compound's efficacy against clinical isolates of bacteria, suggesting its potential as a natural antimicrobial agent in clinical settings .

Antioxidant Activity

Mechanism of Action

this compound acts as a free radical scavenger, enhancing the activity of endogenous antioxidant enzymes. This property is vital for protecting cells from oxidative stress-related damage.

Case Studies

- In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced oxidative damage in cellular models, supporting its role as a dietary supplement for enhancing antioxidant defenses .

Potential in Treating Chagas Disease

Mechanism of Action

Recent studies have investigated the trypanocidal potential of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies suggest that it interacts with farnesyl diphosphate synthase, an essential enzyme for the parasite's survival.

Case Studies

- An investigation revealed that this compound exhibited significant cytotoxicity against Trypanosoma cruzi at concentrations that were non-toxic to mammalian cells, highlighting its potential as a lead compound for developing new treatments for Chagas disease .

Industrial Applications

Due to its antimicrobial and antioxidant properties, this compound is being explored for use in:

- Natural preservatives: Its ability to inhibit microbial growth makes it suitable for food preservation.

- Cosmetic formulations: The antioxidant properties can enhance skin protection products.

- Pharmaceuticals: Its diverse biological activities position it as a candidate for drug development targeting inflammatory and infectious diseases .

Summary Table of Applications

作用機序

The mechanism of action of (+)-Vestitol involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of pathogenic microorganisms.

類似化合物との比較

(+)-Vestitol is unique among isoflavonoids due to its specific structural features and biological activities. Similar compounds include:

Genistein: Another isoflavonoid with estrogenic and anticancer properties.

Daidzein: Known for its phytoestrogenic effects and potential in hormone-related therapies.

Biochanin A: Exhibits anti-inflammatory and anticancer activities.

Compared to these compounds, this compound stands out for its broad spectrum of biological activities and potential therapeutic applications.

生物活性

(+)-Vestitol, an isoflavone derived from Brazilian red propolis, has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic effects against various diseases. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

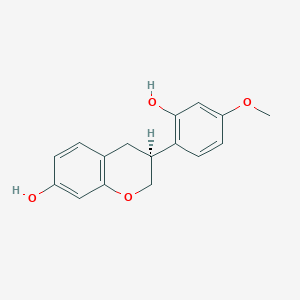

This compound is a member of the isoflavonoid family, characterized by its unique chemical structure that contributes to its bioactive properties. The chemical structure can be represented as follows:

This molecular composition allows for interactions with various biological targets, influencing cellular pathways and physiological responses.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study focusing on peritoneal macrophages demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results showed:

- Cytokine Reduction : A statistically significant decrease in TNF-α and IL-6 levels was observed at a concentration of 0.55 µM after 48 hours of treatment (p < 0.05) .

- Gene Expression Modulation : Real-time PCR analysis revealed that this compound downregulated the expression of inflammatory genes associated with the NF-kB pathway, indicating its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various pathogens. Notably:

- Antibacterial Effects : In vitro studies have shown that this compound effectively inhibits the growth of periodontal pathogens such as Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL .

- Biofilm Disruption : The compound significantly reduced metabolic activity in mature biofilms formed by multiple bacterial species associated with periodontitis, outperforming conventional antibiotics like amoxicillin at higher concentrations (1600 µg/mL) .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of this compound:

- Periodontal Disease Management : A study evaluated the efficacy of a combination of neovestitol and vestitol (CNV) in managing periodontal disease. The findings indicated that CNV significantly reduced the presence of pathogenic bacteria in subgingival biofilms, suggesting its potential as an adjunctive treatment in periodontal therapy .

- Trypanocidal Activity : this compound has also been investigated for its antiparasitic properties against Trypanosoma cruzi. Research indicated that it exhibited significant trypanocidal activity at concentrations as low as 8.3 µg/mL, highlighting its potential for treating Chagas disease .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to this compound:

特性

IUPAC Name |

(3S)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFNNUXNVWYTI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943131 | |

| Record name | 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20879-05-4 | |

| Record name | (+)-Vestitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20879-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Vestitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020879054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESTITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRP165YV4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。